4-[(4-Hydroxyphenyl)ethynyl]benzonitrile
CAS No.: 150508-73-9
Cat. No.: VC16843466
Molecular Formula: C15H9NO
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150508-73-9 |
|---|---|
| Molecular Formula | C15H9NO |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-[2-(4-hydroxyphenyl)ethynyl]benzonitrile |
| Standard InChI | InChI=1S/C15H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H |
| Standard InChI Key | SFXWUCDQLZMNCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C#N |
Introduction
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is an organic compound characterized by its unique structural features, which include a hydroxyl group and a nitrile group attached to a benzene ring. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The systematic name reflects its molecular structure, where the ethynyl group connects a hydroxyphenyl moiety to a benzonitrile framework.
Synthesis and Chemical Transformations
The synthesis of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile typically involves coupling reactions between halogenated aromatic compounds and ethynyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is widely used for forming carbon-carbon bonds between aryl halides and terminal alkynes.
| Method | Description |
|---|---|
| Sonogashira Reaction | Palladium-catalyzed cross-coupling between aryl halides and terminal alkynes. |
| Other Coupling Reactions | Various methods involving different catalysts and conditions to form the ethynyl linkage. |
Applications and Research Findings
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile has diverse applications across various scientific disciplines:
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Medicinal Chemistry: It has been shown to interact with biological targets such as enzymes and receptors. Notably, it binds to estrogen receptors, potentially influencing gene expression related to estrogen response elements, which underlies its investigation for therapeutic applications, particularly in cancer research.
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Materials Science: Its unique structure makes it a candidate for various material applications, though specific details are not provided in the available literature.
Mechanism of Action
The mechanism of action for 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile involves its interaction with biological targets. It acts as a ligand for estrogen receptors, which can modulate gene expression and cellular signaling pathways. This interaction is crucial for its potential therapeutic applications, especially in the context of estrogen-related diseases like certain types of cancer.
Comparison with Similar Compounds
While 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is distinct due to its specific structure, compounds like 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) also exhibit estrogenic effects. MBP, a metabolite of bisphenol A, activates estrogen receptor-dependent transcription and influences cellular signaling pathways, similar to the estrogenic effects observed with 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile .
| Compound | Estrogenic Effects | Biological Targets |
|---|---|---|
| 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile | Binds to estrogen receptors, influencing gene expression. | Estrogen receptors. |
| 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | Activates ER-dependent transcription, alters ERα and ERβ expression. | Estrogen receptors (ERα and ERβ). |
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